tert-Butyl 3-(4-(propylcarbamoyl)phenoxy)pyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(4-(propylcarbamoyl)phenoxy)pyrrolidine-1-carboxylate is a synthetic organic compound with the empirical formula C19H28N2O4 and a molecular weight of 348.44 g/mol . This compound is often used in early discovery research and is known for its unique chemical structure, which includes a pyrrolidine ring and a phenoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(4-(propylcarbamoyl)phenoxy)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-hydroxypyrrolidine-1-carboxylate with 4-(propylcarbamoyl)phenol under specific conditions. The reaction is usually carried out in the presence of a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(4-(propylcarbamoyl)phenoxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxy group, using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
tert-Butyl 3-(4-(propylcarbamoyl)phenoxy)pyrrolidine-1-carboxylate is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(4-(propylcarbamoyl)phenoxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. Detailed studies on its mechanism of action are still ongoing .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2-(methylcarbamoyl)pyrrolidine-1-carboxylate
- tert-Butyl ®-4-(pyrrolidine-1-carbonyl)thiazolidine-3-carboxylate
- tert-Butyl 3-(5-amino-4-carbamoyl-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate
Uniqueness
tert-Butyl 3-(4-(propylcarbamoyl)phenoxy)pyrrolidine-1-carboxylate is unique due to its specific combination of a pyrrolidine ring and a phenoxy group, which imparts distinct chemical properties and reactivity.
Properties
Molecular Formula |
C19H28N2O4 |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
tert-butyl 3-[4-(propylcarbamoyl)phenoxy]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C19H28N2O4/c1-5-11-20-17(22)14-6-8-15(9-7-14)24-16-10-12-21(13-16)18(23)25-19(2,3)4/h6-9,16H,5,10-13H2,1-4H3,(H,20,22) |
InChI Key |
QAYIEFJSBAMDKX-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1=CC=C(C=C1)OC2CCN(C2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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